Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Overview
Description
Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate is a synthetic compound belonging to the class of benzoate esters. It is characterized by its molecular formula C16H23NO4 and a molecular weight of 293.35812 g/mol . This compound is known for its white crystalline appearance and solubility in organic solvents.
Scientific Research Applications
Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor) and RET (REarranged during Transfection) tyrosine kinases . These targets play crucial roles in cell proliferation, survival, and differentiation, particularly in the context of cancer.
Mode of Action
The compound interacts with its targets by binding to the ATP-binding site of the tyrosine kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to a decrease in the signaling pathways that promote cell proliferation and survival.
Biochemical Pathways
The primary biochemical pathways affected by this compound are the VEGF, EGF, and RET signaling pathways . These pathways are involved in various cellular processes, including cell growth, survival, and angiogenesis. By inhibiting these pathways, the compound can effectively suppress tumor growth and progression.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and survival, leading to the suppression of tumor growth . This makes it a potential therapeutic agent for the treatment of various types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 1-methylpiperidin-4-ylmethanol in the presence of a suitable esterification agent . The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and precise temperature control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted benzoates .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)-methoxy]benzoate
- 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoic acid
Uniqueness
Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate is unique due to its specific ester linkage and the presence of both methoxy and piperidinyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-17-8-6-12(7-9-17)11-21-14-5-4-13(16(18)20-3)10-15(14)19-2/h4-5,10,12H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRPHDCRLVCNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469963 | |
Record name | methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635678-09-0 | |
Record name | methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.